molecular formula C15H12BrNO2S B3092615 4-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole CAS No. 1232861-11-8

4-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole

Cat. No.: B3092615
CAS No.: 1232861-11-8
M. Wt: 350.2 g/mol
InChI Key: IAUTTZKZEBNNIB-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole is a synthetically modified indole derivative designed for advanced pharmaceutical and organic chemistry research. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and drugs . The specific substitutions on this compound—the bromo and methyl groups on the indole ring, and the phenylsulfonyl protecting group—make it a versatile building block (synthon) for constructing more complex molecular architectures. This compound is primarily valued in drug discovery for the synthesis of novel molecules with potential biological activities. Indole derivatives have been extensively documented in scientific literature to possess a broad spectrum of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities . The bromine atom at the 4-position serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore diverse chemical space. The phenylsulfonyl group at the 1-position is a common protecting strategy for the indole nitrogen, directing electrophilic substitution and stabilizing the ring system during synthetic sequences . Researchers utilize this compound to develop and screen new therapeutic candidates, particularly in the search for multifunctional ligands that can target complex diseases . Its structural features are key to investigating structure-activity relationships (SAR) and optimizing compound potency and selectivity. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-10-13-14(16)8-5-9-15(13)17(11)20(18,19)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUTTZKZEBNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 2-methylindole followed by the introduction of the phenylsulfonyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the sulfonylation step may require reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification process may include recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the bromine atom and methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism
  • The molecular weight (382.94 Da) and XLogP (4.9) are comparable to the target compound, but positional differences may impact electronic distribution .
  • 2-Phenyl-1-(phenylsulfonyl)-1H-indole ():
    Replacing the methyl group at position 2 with a phenyl increases molecular weight (MW = 335.38 Da) and lipophilicity (XLogP ≈ 5.2). The larger substituent may hinder rotational freedom, as seen in dihedral angles (80.37° for similar structures), affecting conformational stability .

Halogen and Functional Group Variations
  • 3-Bromo-6-chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole ():
    Additional chlorine at position 6 increases molecular weight (382.94 Da) and polarity (topological polar surface area = 47.5 Ų). The 4-methylphenylsulfonyl group enhances solubility compared to phenylsulfonyl derivatives .

  • 4-Bromo-2-(3-chlorophenyl)-1H-indole (): Lacking a sulfonyl group, this compound exhibits reduced stability and lower molecular weight (305.96 Da).

Physicochemical Properties

Compound Molecular Weight (Da) XLogP Dihedral Angle (°) Key Substituents
4-Bromo-2-methyl-1-(PhSO₂)-1H-indole* ~350.23 (estimated) ~4.5 ~80 (analogous) 4-Br, 2-Me, 1-PhSO₂
5-Bromo-1-(PhSO₂)-1H-indole 382.94 4.9 N/A 5-Br, 1-PhSO₂
2-Phenyl-1-(PhSO₂)-1H-indole 335.38 5.2 80.37 2-Ph, 1-PhSO₂
3-Bromo-6-Cl-1-(4-MePhSO₂)-1H-indole 382.94 4.9 N/A 3-Br, 6-Cl, 1-(4-MePhSO₂)

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : Methyl and phenyl groups increase XLogP, enhancing membrane permeability. Bromine’s electronegativity may offset this effect slightly.
  • Conformational Stability : Dihedral angles near 80° (e.g., 80.37° in ) suggest restricted rotation between the indole and sulfonyl groups, favoring planar conformations critical for receptor binding .

Biological Activity

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is an indole derivative that has garnered attention due to its significant biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C15H12BrNO2SC_{15}H_{12}BrNO_2S and a molecular weight of 350.23 g/mol. It features a bromine atom at the 4-position, a methyl group at the 2-position, and a phenylsulfonyl group at the 1-position of the indole ring. These structural elements contribute to its unique reactivity and biological interactions.

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole interacts with various biological targets, particularly enzymes and receptors. The bromine atom and the phenylsulfonyl group enhance its binding affinity, potentially modulating enzymatic activities involved in metabolic pathways. This interaction is crucial for its pharmacological effects, including enzyme inhibition and receptor modulation .

Biological Activities

Research indicates that indole derivatives, including 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole, exhibit a range of biological activities:

  • Antiviral Activity : Related compounds have shown inhibitory effects against HIV-1 reverse transcriptase and other viral targets, suggesting potential therapeutic applications in antiviral drug development .
  • Antitumor Properties : Indole derivatives are recognized for their anticancer potential. For instance, studies indicate that certain indoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial and Antifungal Effects : Compounds similar to 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole have demonstrated antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatments .

Study on Antiviral Activity

In vitro studies have demonstrated that phenylsulfonyl indoles can inhibit HIV-1 replication. The mechanism involves interference with viral enzyme activity, showcasing the potential of these compounds in treating viral infections .

Antitumor Research

A study focusing on indole derivatives revealed that certain compounds induced G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, leading to significant apoptotic effects. The structure-activity relationship analysis indicated that specific substituents enhance potency against cancer cell lines .

Comparative Analysis of Related Compounds

The following table summarizes notable indole derivatives related to 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole, highlighting their structural features and unique biological activities:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-1-(phenylsulfonyl)-1H-indoleBromine at the 3-positionDifferent regioselectivity affecting reactivity
2-Methyl-1-(phenylsulfonyl)-1H-indoleMethyl group at the 2-positionVariation in substituents leading to different properties
5-Nitro-1-(phenylsulfonyl)-1H-indoleNitro group at the 5-positionEnhanced electron-withdrawing effects influencing biological activity

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Bromination : Electrophilic substitution at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination .
  • Sulfonylation : Introduction of the phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .
  • Methylation : Alkylation at the 2-position using methyl iodide and a strong base (e.g., LDA) .
    Yield Optimization : Lower yields (~18–25%) in similar indole syntheses (e.g., ) are attributed to steric hindrance from the sulfonyl group and competing side reactions. Using polar aprotic solvents (DMF, THF) and slow reagent addition improves regioselectivity .

Q. How is 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole characterized, and what analytical data are critical for validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methyl group (δ ~2.5 ppm, singlet) and aromatic protons influenced by electron-withdrawing sulfonyl/bromo substituents (δ 7.2–8.1 ppm) .
    • ¹³C NMR : The sulfonyl group deshields adjacent carbons (C1: δ ~135 ppm; C2: δ ~26 ppm for methyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~363.0) .
  • X-ray Crystallography : SHELX software refines crystal structures, with emphasis on resolving sulfonyl-group disorder using restraints .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Methodological Answer: The phenylsulfonyl group often induces disorder due to rotational flexibility. Strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • Twinned Data Refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning .
  • Hydrogen Bonding Analysis : Identifying interactions between sulfonyl oxygen and adjacent indole protons stabilizes conformation .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-bromo group is pivotal in Suzuki-Miyaura couplings for synthesizing biaryl derivatives. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/EtOH (3:1) at 80°C .
  • Electronic Effects : Electron-withdrawing sulfonyl groups activate the bromo site for oxidative addition but may slow transmetallation. Adding Cs₂CO₃ as a base enhances reactivity .
  • Competing Pathways : Bromine can undergo nucleophilic displacement if unprotected; using bulky ligands (e.g., SPhos) suppresses this .

Q. What computational methods predict the compound’s biological activity or interaction with targets?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding to enzymes like cytochrome P450 or kinases. The sulfonyl group’s electrostatic potential is critical for hydrogen bonding .
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • MD Simulations : Assess stability in lipid bilayers for membrane permeability studies, leveraging the compound’s logP (~3.2) .

Q. How can conflicting spectroscopic or synthetic data be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange (e.g., sulfonyl rotation) .
  • Alternative Synthetic Routes : Compare yields from Ullmann coupling vs. Buchwald-Hartwig amination to identify optimal pathways .
  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole
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4-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole

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